molecular formula C6H8O2 B8069693 3-Methylpent-4-ynoic acid

3-Methylpent-4-ynoic acid

Cat. No. B8069693
M. Wt: 112.13 g/mol
InChI Key: NBPSCBMMKLIOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpent-4-ynoic acid is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylpent-4-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpent-4-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carboxylation of related acetylenic compounds, such as 2-methylbutyn-3-ol-2, on Ag- and Cu-containing catalysts, was studied. The research revealed that under certain conditions, the triple bond of the substrate decomposed, leading to the formation of polyfunctional acids, such as 4-hydroxy-4-methyl-3-oxopentanoic and 3,4-dihydroxy-4-methylpent-2-enic acids (Finashina, Kustov, Krasovskii, & Formenova, 2016).

  • A study on base-catalyzed interconversions between pent-2-ynoic, penta-2,3-dienoic, and pent-3-ynoic acids provided insights into the reaction mechanisms involving acetylenic compounds. The research observed solvent isotope effects and proposed a carbanion intermediate in these transformations (Bushby & Whitham, 1969).

  • The synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid as a precursor amino acid for the preparation of tritium- or deuterium-labelled peptides was reported. This work demonstrated the use of acetylenic compounds in peptide synthesis and isotopic labeling for research purposes (Hasegawa, Arai, Shinohara, & Baba, 1993).

  • A study on the synthesis and reactivity of C-6 substituted (Z)-alk-2-en-4-ynoic acids explored the formation of 4-alkylidene-2-butenolide derivatives through lactonization, revealing important aspects of the chemistry of acetylenic acids (Struve & Seltzer, 1982).

  • Research on the first direct synthesis of 3-hydroxy-pent-4-ynoic acids showcased a new method for synthesizing these compounds, demonstrating their potential in creating novel chemical structures (López-Reyes et al., 2013).

  • The synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids and their potential as inhibitors of aldose reductase was explored, showing the biomedical applications of these compounds (Parpart et al., 2015).

properties

IUPAC Name

3-methylpent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,5H,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPSCBMMKLIOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpent-4-ynoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Hasegawa, S Arai, Y Shinohara… - Journal of the Chemical …, 1993 - pubs.rsc.org
… I Diastereoisomeric separation of 2-acetamino-3-methylpent4-ynoic acid 3 on reversed-phase HPLC. … -3-methypent-4-ynoic acid, 3b = (2 R*,3R*)-2-acetamino3-methylpent-4-ynoic acid …
Number of citations: 5 pubs.rsc.org
KD Chau Nguyen - 2022 - repository.lib.ncsu.edu
… Stereochemical definition began with the synthesis of (2S, 3S)-2-ethyl-3-methylpent-4-ynoic acid, a precursor to the trans-dialkylsubstituted AD dihydrodipyrrin. Knoevenagel …
Number of citations: 0 repository.lib.ncsu.edu
P Wang, JS Lindsey - The Journal of Organic Chemistry, 2021 - ACS Publications
… In summary, the TBDPS-protected (2S,3S)-2-(3-hydroxypropyl)-3-methylpent-4-ynoic acid (17) was converted with stereochemical fidelity via lactone–pyrrole 26 to the corresponding …
Number of citations: 3 pubs.acs.org
KC Nguyen, P Wang, RD Sommer… - The Journal of Organic …, 2020 - ACS Publications
… Stereochemical definition began with the synthesis of (2S,3S)-2-ethyl-3-methylpent-4-ynoic acid, a precursor to the trans-dialkyl-substituted AD dihydrodipyrrin. Knoevenagel …
Number of citations: 13 pubs.acs.org
KDC Nguyen - 2022 - search.proquest.com
… Stereochemical definition began with the synthesis of (2S, 3S)-2-ethyl-3-methylpent-4-ynoic acid, a precursor to the trans-dialkylsubstituted AD dihydrodipyrrin. Knoevenagel …
Number of citations: 0 search.proquest.com
PA Jacobi, RW DeSimone, I Ghosh, J Guo… - The Journal of …, 2000 - ACS Publications
… (±)-syn-2-Ethyl-3-methylpent-4-ynoic Acid (29). A solution of 1.43 g (5.08 mmol, 1.0 equiv) … (±)-syn-2-Ethyl-3-methylpent-4-ynoic Acid Amide (30). A solution of 0.31 g (2.2 mmol, 1.1 equiv…
Number of citations: 32 pubs.acs.org
KJM Beresford, NJ Church, DW Young - Organic & Biomolecular …, 2006 - pubs.rsc.org
… S)-2-(para-toluenesulfonylamino)-3-methylpent-4-ynoic acid as a colourless oil (75 mg, 94%… A solution of (2S,3S)-2-(para-toluenesulfonylamino)-3-methylpent-4-ynoic acid (26 mg, 0.09 …
Number of citations: 39 pubs.rsc.org
S Kato, Y Oba, M Ojika, S Inouye - Bioscience, biotechnology …, 2006 - academic.oup.com
… 9) Hasegawa, H., Arai, S., Shinohara, H., and Baba, S., Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-…
Number of citations: 8 academic.oup.com
M Liutkus - 2016 - search.proquest.com
… The developments in the use of halogenated amino acids can also simplify the use other functionalised amino acids, like 2-amino-3-methylpent-4-ynoic acid 77a. As an analogue of …
Number of citations: 2 search.proquest.com
CD Evans - 2007 - search.proquest.com
The ethynyl aziridine ring-opening reaction with phenol derivatives has proven to be a powerful transformation for total synthesis of ustiloxin congeners and analogues. Detailed …
Number of citations: 2 search.proquest.com

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